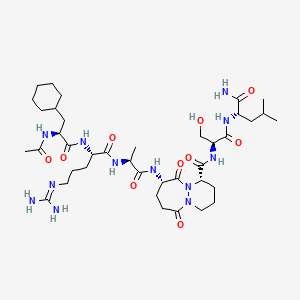

Ac-Cha-Arg-Ala-Odapdc-Ser-Leu-NH2

Beschreibung

Ac-Cha-Arg-Ala-Odapdc-Ser-Leu-NH2 is a synthetic peptide featuring a sequence of modified and natural amino acids. Key structural attributes include:

- Acetylation (Ac): Enhances metabolic stability by protecting the N-terminus from enzymatic degradation.

- Cyclohexylalanine (Cha): A non-natural hydrophobic residue that improves membrane permeability and peptide stability.

- Arginine (Arg): Positively charged at physiological pH, facilitating interactions with negatively charged biomolecules.

- C-terminal amidation (-NH2): Increases resistance to carboxypeptidases.

Eigenschaften

Molekularformel |

C39H66N12O10 |

|---|---|

Molekulargewicht |

863 g/mol |

IUPAC-Name |

(4S,7S)-7-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-cyclohexylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carboxamide |

InChI |

InChI=1S/C39H66N12O10/c1-21(2)18-27(32(40)55)48-36(59)29(20-52)49-37(60)30-13-9-17-50-31(54)15-14-26(38(61)51(30)50)47-33(56)22(3)44-34(57)25(12-8-16-43-39(41)42)46-35(58)28(45-23(4)53)19-24-10-6-5-7-11-24/h21-22,24-30,52H,5-20H2,1-4H3,(H2,40,55)(H,44,57)(H,45,53)(H,46,58)(H,47,56)(H,48,59)(H,49,60)(H4,41,42,43)/t22-,25-,26-,27-,28-,29-,30-/m0/s1 |

InChI-Schlüssel |

QEKRSNWQHABWQX-ODKJCKIQSA-N |

SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CO)NC(=O)C1CCCN2N1C(=O)C(CCC2=O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3CCCCC3)NC(=O)C |

Isomerische SMILES |

C[C@@H](C(=O)N[C@H]1CCC(=O)N2CCC[C@H](N2C1=O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3CCCCC3)NC(=O)C |

Kanonische SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CO)NC(=O)C1CCCN2N1C(=O)C(CCC2=O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3CCCCC3)NC(=O)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Analogs in Receptor Targeting

Compound : Dpr-Ser-Ser-Ser-Gln-Trp-Ala-Val-Gly-His-Leu-Met-(NH2) ()

- Application : GRPr-targeting radiopharmaceutical for prostate cancer imaging.

- Comparison: Both peptides feature Ser residues and C-terminal amidation, enhancing solubility and stability. Odapdc may introduce metal-binding capacity absent in the Bombesin analog, enabling dual functionality (receptor targeting + chelation) .

Data Table 1 : Receptor-Targeting Peptide Comparison

| Property | Ac-Cha-Arg-Ala-Odapdc-Ser-Leu-NH2 | Dpr-Ser-Ser-Ser-Gln-Trp-Ala-Val-Gly-His-Leu-Met-(NH2) |

|---|---|---|

| Key Residues | Cha, Arg, Odapdc | Dpr, Gln, Trp, His |

| Molecular Weight (Da)* | ~950 (estimated) | ~1600 |

| Metal Binding | Likely (Odapdc) | No |

| Receptor Specificity | Hypothetical (e.g., integrins) | GRPr |

| Stability Modifications | Acetylation, amidation | Amidation |

*Calculated based on sequence; exact values require experimental validation.

Metal-Binding Peptides ()

Compound : Co(II)/Ni(II)/Cu(II)/Zn(II) complexes with 2-oxazolidone or thiadiazole ligands.

- Application : Catalysis or material science.

- Comparison: Odapdc in Ac-Cha-Arg-Ala-Odapdc-Ser-Leu-NH2 may mimic 2-oxazolidone or thiadiazole in coordinating transition metals, but with higher selectivity due to peptide backbone preorganization. Stability constants (log K) for metal complexes of Odapdc derivatives are likely higher than those of simple thiadiazole ligands, as seen in Zn(II)-amino acid complexes (log K = 8–10) .

Enzyme Substrate Analogs ()

Compound : MCA-PRO-LEU-ALA-GLN-ALA-VAL-DAP(DNP)-ARG-SER-SER-SER-ARG-NH2

- Application : Fluorogenic substrate for proteases like ADAM-16.

- Comparison: Both peptides incorporate DAP derivatives (Odapdc vs. The Cha residue in the target peptide may enhance cellular uptake compared to the polar Ser/Arg-rich sequence in ’s compound .

Data Table 2 : Physicochemical Properties Comparison

| Property | Ac-Cha-Arg-Ala-Odapdc-Ser-Leu-NH2 | MCA-PRO-LEU-ALA-GLN-ALA-VAL-DAP(DNP)-...-NH2 |

|---|---|---|

| Molecular Weight (Da) | ~950 | 1638.7 |

| XLogP3 | ~-2.5 (estimated) | -5.4 |

| Hydrogen Bond Donors | 10–12 | 21 |

| Topological Polar SA | ~300 Ų | 755 Ų |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.